4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C9H12ClN3O and its molecular weight is 213.66 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent at the 4-position, a methoxyazetidine moiety at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Understanding its biological activity is crucial for its development in pharmaceutical applications.
- Molecular Formula : CHClNO
- Molecular Weight : 213.66 g/mol
- CAS Number : 1863894-75-0
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are currently under investigation, with preliminary studies suggesting potential efficacy in inhibiting certain enzymatic pathways and cellular processes.
- Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer proliferation and inflammation.
- Receptor Interaction : The methoxyazetidine group could facilitate interactions with specific receptors, modulating signaling pathways related to cell growth and survival.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of similar pyrimidine derivatives, providing insights into the biological activity of compounds like this compound.
Table: Summary of Biological Activities of Related Compounds
Case Study: Anticancer Activity
A study investigating the anticancer properties of pyrimidine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines. The introduction of the methoxyazetidine moiety was hypothesized to improve selectivity towards cancerous cells while reducing toxicity to normal cells.
Properties
IUPAC Name |
4-chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-11-8(10)3-9(12-6)13-4-7(5-13)14-2/h3,7H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLVFVNBXSACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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